6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine typically involves the reaction of benzonitrile with dicyandiamide under specific conditions . The process can be enhanced using microwave-assisted methods, which have been shown to increase yield and reduce reaction time . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions typically result in various substituted triazines.
Scientific Research Applications
6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to antiproliferative effects on cancer cells . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Benzoguanamine: Another triazine derivative with similar structural features.
Simazine: A triazine herbicide with a different substitution pattern on the triazine ring.
Melamine: A triazine compound used in the production of plastics and resins.
Uniqueness
6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
52745-15-0 |
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Molecular Formula |
C13H18N8 |
Molecular Weight |
286.34 g/mol |
IUPAC Name |
6-[2-(diethylaminodiazenyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H18N8/c1-3-21(4-2)20-19-10-8-6-5-7-9(10)11-16-12(14)18-13(15)17-11/h5-8H,3-4H2,1-2H3,(H4,14,15,16,17,18) |
InChI Key |
PSTWZWJUGLWZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=CC=C1C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
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